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Compound of Interest

Compound Name: Mal-PEG11-mal

Cat. No.: B12417646 Get Quote

CAS Number: 854753-78-9

This in-depth technical guide provides essential information on Mal-PEG11-mal, a
homobifunctional crosslinker, for researchers, scientists, and drug development professionals.

This document covers the compound's chemical properties, supplier information, detailed

experimental protocols for key applications, and a visual representation of a typical

bioconjugation workflow.

Core Properties and Supplier Information
Mal-PEG11-mal, also known as Maleimide-PEG11-Maleimide, is a chemical tool widely used

in bioconjugation. It features two maleimide groups at either end of a hydrophilic 11-unit

polyethylene glycol (PEG) spacer. The maleimide groups exhibit high reactivity and specificity

towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and

peptides, forming stable thioether bonds. This specificity allows for the precise and covalent

linking of molecules.
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Property Value Reference

CAS Number 854753-78-9 [1][2]

Molecular Formula C38H62N4O17 [1]

Molecular Weight 846.92 g/mol [1]

Appearance White to off-white solid [2]

Solubility Water, DMSO, DMF
General knowledge from

product descriptions

Reactive Groups Maleimide (x2) General knowledge

Spacer Arm
11-unit Polyethylene Glycol

(PEG)
General knowledge

Reactive Towards Sulfhydryl (thiol) groups (-SH) General knowledge

Optimal Reaction pH 6.5 - 7.5
General knowledge from

product descriptions

Verified Suppliers
A number of chemical suppliers offer Mal-PEG11-mal. Researchers are advised to request

certificates of analysis to ensure product quality and purity.

Biosynth

PurePEG

MedKoo Biosciences

Sigma-Aldrich

BroadPharm

Creative PEGWorks

Thermo Fisher Scientific
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Experimental Protocols
The following are detailed methodologies for common applications of Mal-PEG11-mal. These

protocols are generalized and may require optimization for specific molecules and experimental

conditions.

General Protocol for Protein-Protein Conjugation
This protocol outlines the crosslinking of two different proteins, one of which must possess a

free thiol group.

Materials:

Mal-PEG11-mal

Protein A (with available thiol groups)

Protein B (to be conjugated to Protein A)

Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5,

containing 1-10 mM EDTA.

Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).

Quenching solution: 1 M β-mercaptoethanol or cysteine.

Desalting columns or dialysis equipment.

Procedure:

Preparation of Protein A:

Dissolve Protein A in conjugation buffer.

If Protein A has disulfide bonds that need to be reduced to expose thiol groups, add a 10-

20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

Remove the excess reducing agent using a desalting column equilibrated with conjugation

buffer.
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Reaction with Mal-PEG11-mal:

Immediately after desalting, add a 10-20 fold molar excess of Mal-PEG11-mal to the

solution of Protein A.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

stirring.

Removal of Excess Crosslinker:

Remove unreacted Mal-PEG11-mal using a desalting column or dialysis against the

conjugation buffer.

Conjugation with Protein B:

If Protein B does not have a free thiol, it must be thiolated first using a suitable reagent

(e.g., Traut's reagent).

Add the maleimide-activated Protein A to a solution of Protein B (containing free thiols) at

a desired molar ratio.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Quenching:

Quench any unreacted maleimide groups by adding the quenching solution to a final

concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

Purification:

Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate

chromatographic techniques to separate the desired conjugate from unconjugated

proteins and reagents.

Preparation of Antibody-Drug Conjugates (ADCs)
This protocol describes the conjugation of a cytotoxic drug to an antibody.
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Materials:

Antibody (e.g., IgG)

Mal-PEG11-mal

Thiol-containing cytotoxic drug

Reduction Buffer: Phosphate buffer with EDTA, pH 7.5.

Conjugation Buffer: PBS, pH 7.2.

Reducing agent: DTT or TCEP.

Quenching solution: N-acetylcysteine.

Purification system (e.g., SEC-HPLC).

Procedure:

Antibody Reduction:

Dissolve the antibody in the reduction buffer.

Add a controlled molar excess of DTT or TCEP to partially reduce the interchain disulfide

bonds in the hinge region. The amount of reducing agent will determine the final drug-to-

antibody ratio (DAR).

Incubate at 37°C for 30-90 minutes.

Remove the reducing agent by buffer exchange into the conjugation buffer using a

desalting column.

Conjugation:

Dissolve the thiol-containing drug and Mal-PEG11-mal in an appropriate organic solvent

(e.g., DMSO) and then add to the reduced antibody solution. A slight molar excess of the

drug-linker conjugate over the available thiol groups is typically used.
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Incubate the reaction for 1-4 hours at room temperature or 4°C.

Quenching:

Add a molar excess of N-acetylcysteine to quench unreacted maleimide groups.

Purification:

Purify the ADC using SEC-HPLC or other chromatographic methods to remove

unconjugated drug-linker and aggregated antibody.

Characterize the final ADC to determine the DAR and purity.

Formation of PEG Hydrogels
This protocol describes the formation of a hydrogel by crosslinking a thiol-containing polymer

with Mal-PEG11-mal.

Materials:

Mal-PEG11-mal

Thiol-functionalized polymer (e.g., PEG-dithiol, thiolated hyaluronic acid).

Phosphate buffer, pH 7.4.

Procedure:

Prepare Precursor Solutions:

Dissolve the thiol-functionalized polymer in the phosphate buffer to the desired

concentration.

Dissolve Mal-PEG11-mal in a separate vial of phosphate buffer to the desired

concentration.

Hydrogel Formation:

Quickly and thoroughly mix the two precursor solutions.
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The gelation time will depend on the concentration of the precursors and the pH of the

solution. Gelation can occur within minutes.

Application:

The hydrogel can be used for various applications, such as 3D cell culture (if precursors

are sterile and mixed with cells) or as a scaffold for tissue engineering.

Experimental Workflow and Signaling Pathway
Visualization
The following diagrams illustrate a typical experimental workflow for bioconjugation using Mal-
PEG11-mal. As Mal-PEG11-mal is a synthetic linker, it does not directly participate in biological

signaling pathways. Instead, it is a tool to create conjugates that can then be used to study or

influence such pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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